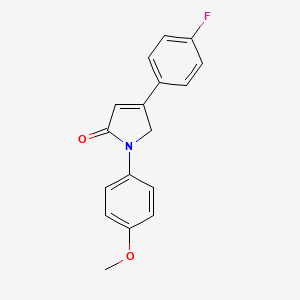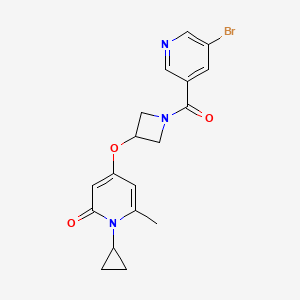
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a brominated nicotinoyl group attached to an azetidine ring, which is further connected to a cyclopropyl-substituted pyridinone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-bromonicotinoyl chloride This intermediate can be reacted with azetidin-3-ol under controlled conditions to form the azetidine ring
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridinone core can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The brominated nicotinoyl group can be reduced to form the corresponding amine.
Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Amines derived from the brominated nicotinoyl group.
Substitution: : Alkylated or arylated derivatives of the compound.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug discovery.
Industry: : It might find use in the development of new materials or chemical processes.
作用机制
The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the brominated nicotinoyl group. Similar compounds might include other brominated nicotinoyl derivatives or pyridinone-based structures. the combination of these features in this particular compound sets it apart.
List of Similar Compounds
5-Bromonicotinoyl chloride
Piperidin-4-yl derivatives
Pyridinone-based compounds
属性
IUPAC Name |
4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCCHQHFRBPGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)
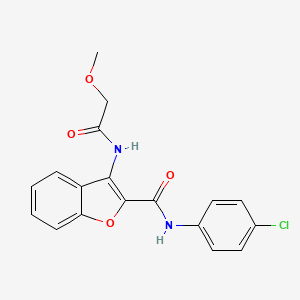
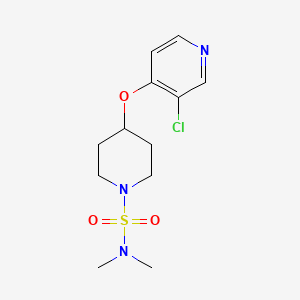
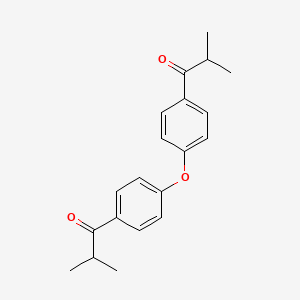
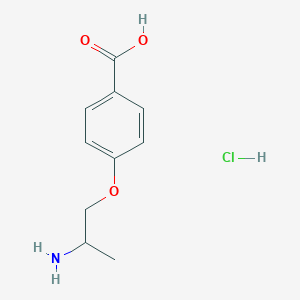
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
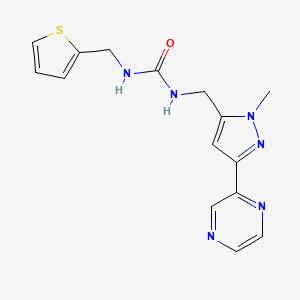
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
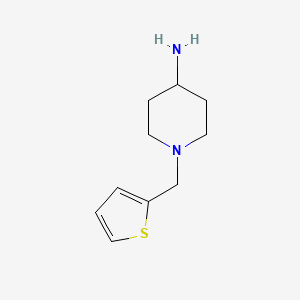
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
